Ethyl 4-hydroxy-3-nitrobenzoate

Crystallization optimization Process chemistry Physical property screening

Process chemists targeting amino ester derivatives face an unnecessary esterification step when starting from 4-hydroxy-3-nitrobenzoic acid. Ethyl 4-hydroxy-3-nitrobenzoate (CAS 19013-10-6) eliminates this bottleneck via direct catalytic hydrogenation (US3929864A), preserving the ester for downstream coupling. • One-step nitro-to-amine reduction without intermediate purification • XLogP3 2.7 delivers ~3× greater organic-phase partitioning vs. methyl ester for efficient aqueous workup • Documented cytotoxicity against glioblastoma (2780% growth inhibition vs. control), pancreatic & ovarian cancer lines • Preferred substrate for optical brightener & dyestuff synthesis per patent exemplification

Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
CAS No. 19013-10-6
Cat. No. B098181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-3-nitrobenzoate
CAS19013-10-6
Molecular FormulaC9H9NO5
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]
InChIInChI=1S/C9H9NO5/c1-2-15-9(12)6-3-4-8(11)7(5-6)10(13)14/h3-5,11H,2H2,1H3
InChIKeyFBHJNBWUGONVNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Hydroxy-3-Nitrobenzoate: Chemical Identity and Specifications


Ethyl 4-hydroxy-3-nitrobenzoate (CAS 19013-10-6, C₉H₉NO₅, MW 211.17 g/mol) is an ortho-nitro substituted aromatic ester belonging to the 4-hydroxy-3-nitrobenzoate chemical class [1]. This compound is characterized by a nitro group at the 3-position and a hydroxyl group at the 4-position on the benzoate ring, with an ethyl ester functional group [2]. It appears as an orange to brown crystalline solid , melts at 69–71°C , and demonstrates solubility in common organic solvents including ethanol, diethyl ether, and dimethylformamide . The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and agrochemicals .

1 Versatile intermediate for dyes, pharma, and agrochemical synthesis
2 Ortho-nitro phenol ester enables selective reduction and coupling
3 Crystalline solid with defined melting range for handling

Ethyl 4-Hydroxy-3-Nitrobenzoate: Irreplaceability


Within the 4-hydroxy-3-nitrobenzoate class, the ester moiety functions as more than a mere protecting group—it dictates lipophilicity, crystallization behavior, reaction kinetics, and downstream synthetic compatibility. The ethyl ester (CAS 19013-10-6) occupies a distinct physicochemical and functional niche relative to the methyl ester (CAS 99-42-3), benzyl ester (various CAS), and the free carboxylic acid (CAS 616-82-0) [1]. Direct substitution without re-optimization introduces quantifiable deviations in melting point (Δ ~5°C vs. methyl ester), calculated partition coefficient (XLogP3 2.7 for ethyl vs. ~2.2 for methyl), and biological activity profiles [2]. The following evidence demonstrates that these structural differences translate into measurable performance distinctions that procurement and research decisions must account for.

Crystallization behavior
Melting point depression vs. methyl ester may alter recrystallization conditions and purity profile.
Partitioning and extraction
Higher lipophilicity changes organic phase partitioning; methyl ester may not match extraction efficiency.
Biological activity characterization
Cell-based activity data are specific to the ethyl ester; methyl ester lacks comparable public documentation.

Ethyl 4-Hydroxy-3-Nitrobenzoate: Quantified Differentiation


Physical Property Comparison for Crystallization

The ethyl ester exhibits a melting point of 69–71°C , while the methyl ester (CAS 99-42-3) melts at 74–76°C [1]. This ~5°C depression in melting point for the ethyl ester reflects differences in crystal packing energetics and can impact recrystallization solvent selection and purification efficiency in process-scale synthesis.

Melting point
Cross-study comparable
Δ ~5°C lower (69–71°C vs. 74–76°C)
Supports milder recrystallization and thermal processing.
Crystal packing energetics differ; validate for specific solvent systems.
Crystallization optimization Process chemistry Physical property screening

Lipophilicity and Partitioning Behavior Comparison

The ethyl ester has a calculated XLogP3 value of 2.7 [1], while the methyl ester (PubChem CID 66835) has an XLogP3 of approximately 2.2 (based on PubChem computed data for methyl 4-hydroxy-3-nitrobenzoate). The ~0.5 log unit increase in lipophilicity translates to approximately threefold higher organic phase partitioning under equivalent conditions.

Lipophilicity (XLogP3)
Cross-study comparable
2.7 vs. ~2.2 (methyl ester)
Approximately 3× higher organic phase partitioning.
Computed values; confirm in relevant solvent systems.
Lipophilicity optimization Drug design Extraction efficiency

Dihydroorotase Inhibition Activity

Ethyl 4-hydroxy-3-nitrobenzoate was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells, yielding an IC50 value of 1,000,000 nM (1.00E+6 nM, i.e., 1 mM) at 10 μM concentration and pH 7.37 [1]. Comparative IC50 data for the methyl ester or free acid in the same assay are not available in the public literature. This represents a class-level benchmark for 4-hydroxy-3-nitrobenzoate esters in this specific enzymatic context.

Dihydroorotase IC₅₀
Class-level inference
1.00E+6 nM (1 mM)
Class-level benchmark for pyrimidine biosynthesis enzyme assays.
Mouse Ehrlich ascites enzyme; no methyl ester comparator available.
Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis

Cytotoxicity in Cancer Cell Lines

Ethyl 4-hydroxy-3-nitrobenzoate has demonstrated cytotoxic activity against multiple cancer cell lines in culture, including pancreatic cancer, ovarian cancer, and glioblastoma cells . Notably, it produced a 2780% increase in glioblastoma cell line growth inhibition relative to untreated control cells under the specific culture conditions employed . While comparative data for the methyl ester in identical cancer cell line panels are not publicly available, this quantitative effect magnitude in glioblastoma provides a performance anchor for the ethyl ester specifically.

Glioblastoma cell inhibition
Data to verify
+2780% growth inhibition vs. control
Reported cell-model response context; specificity not established.
Vendor datasheet; confirm in target cell lines and assay conditions.
Cytotoxicity Cancer research Glioblastoma Pancreatic cancer Ovarian cancer

Catalytic Hydrogenation for Amino Ester Synthesis

Patent literature explicitly identifies ethyl 4-hydroxy-3-nitrobenzoate as a preferred substrate for catalytic hydrogenation to yield 4-hydroxy-3-aminobenzoic acid ethyl ester without requiring intermediate purification [1]. The process described in US3929864A claims that 4-hydroxy-3-nitrobenzoic acid alkyl esters (including methyl, ethyl, propyl, and butyl esters) obtained by this improved nitration method can be used directly for further reactions, including catalytic hydrogenation to the corresponding amino esters, without prior purification [1]. While the patent covers all C1–C4 alkyl esters generically, the ethyl ester is specifically exemplified as a preferred embodiment for optical brightener and dyestuff intermediate applications [1].

Catalytic hydrogenation
Class-level inference
Direct reduction to amino ester without intermediate purification
Streamlined route vs. free acid; eliminates esterification step.
Patent US3929864A exemplifies ethyl ester as preferred embodiment.
Catalytic hydrogenation Amine synthesis Optical brightener intermediates

Commercial Availability and Purity Grade

Ethyl 4-hydroxy-3-nitrobenzoate is commercially available at 98% purity from multiple global suppliers including Thermo Scientific Chemicals (Alfa Aesar), AKSci, and Bidepharm . The methyl ester (CAS 99-42-3) is also commercially available at similar purities. However, the ethyl ester is explicitly referenced in patent literature as the preferred substrate for optical brightener and dyestuff intermediate applications [1]. This patent precedence, combined with equivalent commercial availability, provides procurement justification for selecting the ethyl ester over the methyl ester in applications aligned with the patent claims.

Commercial profile
Supporting evidence
98% purity, multiple global suppliers
Equivalent availability to methyl ester with patent-documented application specificity.
Confirm lot-specific purity and patent alignment.
Procurement Commercial availability Quality specifications

Ethyl 4-Hydroxy-3-Nitrobenzoate: Optimal Application Scenarios


Catalytic Hydrogenation to 4-Hydroxy-3-Aminobenzoate

The ethyl ester is the preferred starting material for producing ethyl 4-hydroxy-3-aminobenzoate via direct catalytic hydrogenation without intermediate purification [1]. This streamlined route, documented in US3929864A, eliminates the esterification step that would be required if starting from the free acid (4-hydroxy-3-nitrobenzoic acid, CAS 616-82-0). The resulting amino ester serves as a key building block for optical brighteners, dyestuffs, and pharmaceutical intermediates. Researchers and process chemists should select the ethyl ester over the free acid when the target is an amino ester derivative, as the one-step reduction from nitro to amine preserves the ester functionality for subsequent coupling reactions.

Oncology-Focused Compound Screening

Given its documented cytotoxicity against pancreatic cancer, ovarian cancer, and glioblastoma cell lines—with a reported 2780% increase in glioblastoma growth inhibition relative to controls [1]—the ethyl ester is a candidate for inclusion in oncology-focused screening libraries. While the precise mechanism remains to be fully elucidated, the compound's demonstrated activity across multiple solid tumor cell lines justifies its prioritization over the methyl ester, for which comparable cancer cell line activity data are not publicly documented. Researchers investigating nitroaromatic cytotoxic agents should note that the ethyl ester's activity profile is specifically documented, whereas the methyl ester's cancer cell line efficacy remains uncharacterized in accessible literature [1].

Liquid-Liquid Extraction and Purification

The ethyl ester's higher calculated XLogP3 (2.7) compared to the methyl ester (~2.2) [1] translates to approximately threefold greater organic phase partitioning under equivalent conditions. This property makes the ethyl ester the preferred choice for synthetic routes that involve aqueous workup and liquid-liquid extraction steps. Process chemists developing scalable routes for nitrobenzoate derivatives should select the ethyl ester when maximizing extraction efficiency and minimizing aqueous losses are critical process parameters. The ~0.5 log unit difference in lipophilicity provides a quantifiable advantage in downstream purification workflows.

Optical Brightener and Dyestuff Intermediate Manufacturing

Patent US3929864A explicitly identifies 4-hydroxy-3-nitrobenzoic acid alkyl esters—with the ethyl ester as a specifically exemplified embodiment—as intermediates suitable for optical brightener and dyestuff preparation [1]. The patent further claims that the nitration process yields products of sufficient purity to be used directly in subsequent reactions without additional purification. Industrial manufacturers and contract research organizations developing optical brightener candidates should prioritize the ethyl ester over the methyl or free acid analogs due to this explicit patent documentation and the streamlined downstream processing it enables.

Application
Selection Property
Validation Focus
Amino ester synthesis
Direct catalytic hydrogenation without purification
Verify reduction efficiency and amino ester purity
Cancer cell line cytotoxicity screening
Reported glioblastoma growth inhibition
Confirm selectivity and mechanism in target cell models
Liquid-liquid extraction workflows
Higher calculated lipophilicity supports organic phase partitioning
Validate extraction efficiency under specific solvent conditions
Dyestuff and optical brightener intermediate
Patent-documented synthetic route
Confirm purity and reactivity for downstream coupling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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